4-(Benzyloxy)phenyl 4-tert-butylbenzenesulfonate
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Overview
Description
4-(Benzyloxy)phenyl 4-tert-butylbenzenesulfonate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a tert-butylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzenesulfonate typically involves the reaction of 4-(benzyloxy)phenol with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 4-tert-butylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of sulfinates or thiols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
4-(Benzyloxy)phenyl 4-tert-butylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 4-tert-butylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can form hydrogen bonds and hydrophobic interactions with target proteins, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Lacks the sulfonate group but shares the benzyloxy-phenyl structure.
4-tert-Butylphenol: Contains the tert-butyl group but lacks the benzyloxy and sulfonate groups.
4-(Benzyloxy)benzenesulfonate: Similar structure but without the tert-butyl group.
Uniqueness
4-(Benzyloxy)phenyl 4-tert-butylbenzenesulfonate is unique due to the combination of the benzyloxy, phenyl, tert-butyl, and sulfonate groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 4-tert-butylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O4S/c1-23(2,3)19-9-15-22(16-10-19)28(24,25)27-21-13-11-20(12-14-21)26-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTXIDGKWWAJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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